molecular formula C14H10BrN5O2 B11061592 Pyridine, 4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11061592
M. Wt: 360.17 g/mol
InChI Key: SBZFJTLDQWJYJQ-UHFFFAOYSA-N
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Description

4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE is a complex organic compound that features a unique combination of a benzodioxole moiety, a tetraazole ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole, followed by the formation of a benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including the formation of a tetraazole ring and subsequent coupling with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PYRIDINE is unique due to the combination of its structural features, which include a benzodioxole moiety, a tetraazole ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H10BrN5O2

Molecular Weight

360.17 g/mol

IUPAC Name

4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C14H10BrN5O2/c15-11-6-13-12(21-8-22-13)5-10(11)7-20-18-14(17-19-20)9-1-3-16-4-2-9/h1-6H,7-8H2

InChI Key

SBZFJTLDQWJYJQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC=NC=C4)Br

Origin of Product

United States

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